1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea is an organic compound characterized by the presence of a thiourea group, a phenyl ring, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 2-diethylaminoethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5NCS+H2NCH2CH2N(C2H5)2→C6H5NHC(S)NHCH2CH2N(C2H5)2
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The phenyl ring and the diethylaminoethyl side chain can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-diethylaminoethyl)-3-phenyl-2-thiourea involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diethylaminoethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
1-(2-Diethylaminoethyl)-3-phenylurea: Similar structure but lacks the sulfur atom in the thiourea group.
1-(2-Diethylaminoethyl)-3-phenylthiourea: Similar but with different substituents on the phenyl ring.
Uniqueness: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiourea group and the diethylaminoethyl side chain allows for versatile applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
889-28-1 |
---|---|
Molecular Formula |
C13H21N3S |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C13H21N3S/c1-3-16(4-2)11-10-14-13(17)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,14,15,17) |
InChI Key |
RYIJMBVYPLBDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.